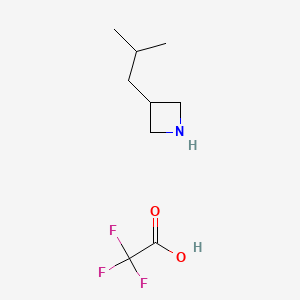
3-Isobutylazetidine 2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isobutylazetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Trifluoroacetic acid is a strong, hydrophobic acid widely used in organic synthesis and purification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutylazetidine involves the formation of the azetidine ring, which can be achieved through various methods such as cyclization reactions. One common approach is the intramolecular nucleophilic displacement reaction, where a suitable precursor undergoes cyclization to form the azetidine ring .
Industrial Production Methods
Industrial production of 3-isobutylazetidine;2,2,2-trifluoroacetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-isobutylazetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-isobutylazetidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-isobutylazetidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring can act as a reactive intermediate, participating in various chemical reactions. The trifluoroacetic acid moiety enhances the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Trifluoroacetic acid: A simpler compound with similar trifluoromethyl functionality.
Uniqueness
3-isobutylazetidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H16F3NO2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-(2-methylpropyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15N.C2HF3O2/c1-6(2)3-7-4-8-5-7;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7) |
InChI Key |
XWQYUCRIBFOXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


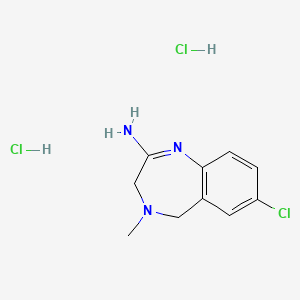

![6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine](/img/structure/B13895925.png)

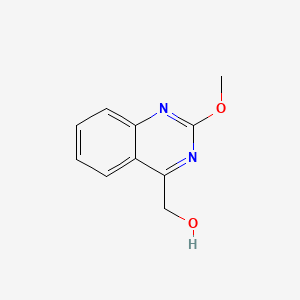
![(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol](/img/structure/B13895949.png)
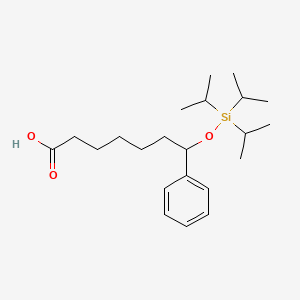
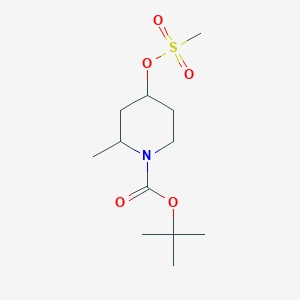
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
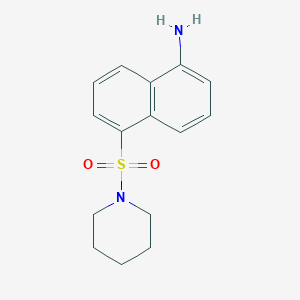
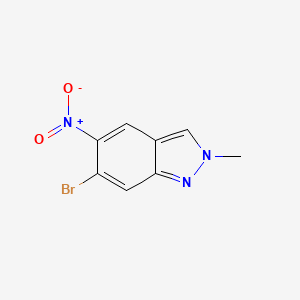
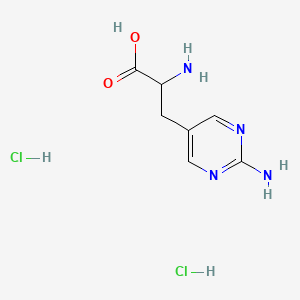

![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
